molecular formula C9H13BrN2 B13936755 (3-Bromo-6-isopropylpyridin-2-yl)methanamine

(3-Bromo-6-isopropylpyridin-2-yl)methanamine

Cat. No.: B13936755
M. Wt: 229.12 g/mol
InChI Key: YUCBCWHTLDTZPR-UHFFFAOYSA-N
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Description

(3-Bromo-6-isopropylpyridin-2-yl)methanamine: is an organic compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the 3rd position and an isopropyl group at the 6th position of the pyridine ring. The presence of the methanamine group at the 2nd position makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-6-isopropylpyridin-2-yl)methanamine typically involves the bromination of 6-isopropylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-6-isopropylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (3-Bromo-6-isopropylpyridin-2-yl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .

Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: Its derivatives are being explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of (3-Bromo-6-isopropylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the methanamine group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Uniqueness: (3-Bromo-6-isopropylpyridin-2-yl)methanamine is unique due to the presence of the isopropyl group at the 6th position, which imparts specific steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with tailored properties and activities .

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

(3-bromo-6-propan-2-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C9H13BrN2/c1-6(2)8-4-3-7(10)9(5-11)12-8/h3-4,6H,5,11H2,1-2H3

InChI Key

YUCBCWHTLDTZPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)Br)CN

Origin of Product

United States

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